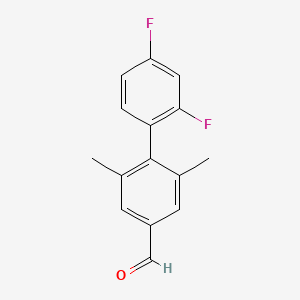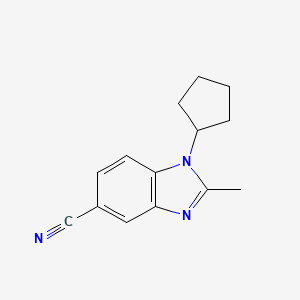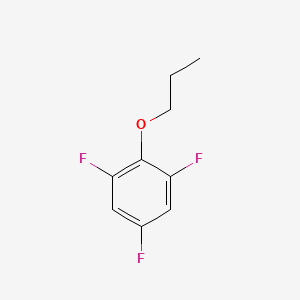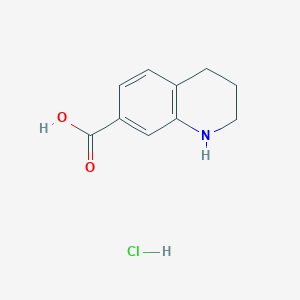
1,2,3,4-Tetrahydro-quinoline-7-carboxylic acid hydrochloride
描述
1,2,3,4-Tetrahydro-quinoline-7-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1414959-23-1. It has a molecular weight of 213.66 and its IUPAC name is 1,2,3,4-tetrahydroquinoline-7-carboxylic acid hydrochloride . The compound is an off-white solid .
Molecular Structure Analysis
The InChI code for 1,2,3,4-Tetrahydro-quinoline-7-carboxylic acid hydrochloride is 1S/C10H11NO2.ClH/c12-10(13)8-4-3-7-2-1-5-11-9(7)6-8;/h3-4,6,11H,1-2,5H2,(H,12,13);1H . The InChI key is RBEVIQGGEUTOJM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical form of 1,2,3,4-Tetrahydro-quinoline-7-carboxylic acid hydrochloride is an off-white solid .科学研究应用
Medicinal Chemistry and Drug Design
1,2,3,4-Tetrahydro-quinoline-7-carboxylic acid hydrochloride: is a valuable compound in medicinal chemistry due to its structural similarity to isoquinoline alkaloids . These compounds are known for their biological activities against various pathogens and neurodegenerative disorders. The compound can serve as a scaffold for developing new drugs with potential therapeutic applications.
Synthesis of Bioactive Molecules
This compound is used as a polyfunctional synthon in the synthesis of bioactive molecules . Its structure allows for various substitutions, making it a versatile intermediate in the creation of molecules with desired biological properties.
Structural-Activity Relationship (SAR) Studies
The compound’s diverse biological activities make it an excellent candidate for SAR studies . Researchers can modify its structure and observe changes in biological activity, which helps in understanding the molecular basis of its action.
Neurodegenerative Disease Research
Due to its structural resemblance to natural isoquinoline alkaloids, 1,2,3,4-Tetrahydro-quinoline-7-carboxylic acid hydrochloride is used in research targeting neurodegenerative diseases . It can be employed to develop compounds that may interact with neurological pathways.
Antimicrobial Agent Development
The compound has shown potential as a starting point for the development of antimicrobial agents . Its ability to be chemically modified allows scientists to optimize its structure for better activity against infectious pathogens.
Chemical Biology Probes
In chemical biology, this compound can be used to create probes that help in understanding biological processes at a chemical level . These probes can be designed to bind to specific enzymes or receptors, providing insights into their functions.
作用机制
Target of Action
Quinoline derivatives, which include “1,2,3,4-Tetrahydro-quinoline-7-carboxylic acid hydrochloride”, often target enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV .
Mode of Action
These compounds typically inhibit the function of their targets, preventing the replication of DNA and thus inhibiting the growth of cells .
Biochemical Pathways
The inhibition of DNA replication can affect various biochemical pathways, particularly those involved in cell division and growth .
Result of Action
The inhibition of DNA replication can lead to the death of rapidly dividing cells, such as bacterial cells or cancer cells .
属性
IUPAC Name |
1,2,3,4-tetrahydroquinoline-7-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-10(13)8-4-3-7-2-1-5-11-9(7)6-8;/h3-4,6,11H,1-2,5H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEVIQGGEUTOJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)C(=O)O)NC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1414959-23-1 | |
| Record name | 7-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1414959-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



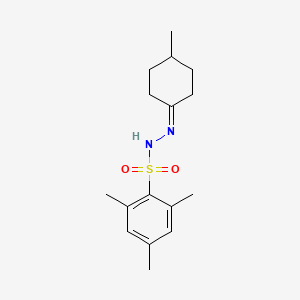


![3-[(3-Methylbutane)sulfonyl]aniline](/img/structure/B1431440.png)

![2-Dichloromethyl-5-methyl-[1,3,4]oxadiazole](/img/structure/B1431443.png)
![7-Chloro-imidazo[1,2-c]pyrimidine hydrochloride](/img/structure/B1431445.png)
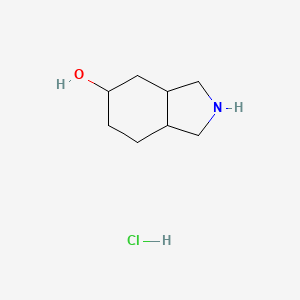
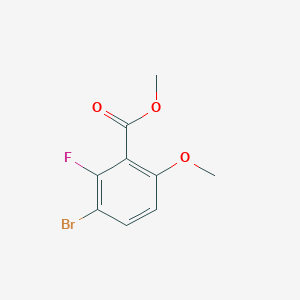
![2,3-dibromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1431450.png)
